Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a derivative of piperidine and pyridazine, which are both significant heterocyclic compounds in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridazine derivatives .
Scientific Research Applications
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine and pyridazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in inflammatory processes, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylate: A closely related compound with similar structural features.
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share similar chemical properties and biological activities.
Piperidine Derivatives: Various substituted piperidines, including those with different functional groups, exhibit comparable reactivity and applications.
Uniqueness
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is unique due to its specific combination of piperidine and pyridazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDYZSHJLXXWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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